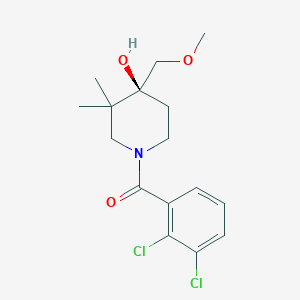

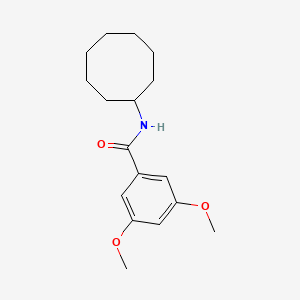

![molecular formula C18H16Cl2N4O2 B5540783 N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)

N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of 1,2,4-triazole derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to various substituted triazole compounds. For example, the synthesis of certain 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones has been performed starting from similar triazole precursors, then converting these into Schiff bases through reaction with aldehydes and further derivatization to Mannich base derivatives using morpholine or methyl piperazine as amine components (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can vary significantly depending on the substituents. For instance, the structure of a related compound, 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, demonstrates an antiperiplanar conformation of terminal groups, forming two-dimensional networks through hydrogen bonding (Li et al., 2012).

Chemical Reactions and Properties

Chemical reactions of 1,2,4-triazole derivatives are diverse, including reactions with methyl- and phenyllithium leading to various substituted products. The reactivity can be influenced by the presence of electronegative substituents, such as chloro groups, which can undergo replacement reactions (Potkin et al., 2001).

科学的研究の応用

Synthesis and Antimicrobial Activities

Research into the synthesis of 1,2,4-triazole derivatives, including those structurally related to the specified compound, has shown that these molecules can possess significant antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activities against various microorganisms. This suggests potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Ring Transformation and Novel Syntheses

Kurasawa et al. (1988) explored the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, highlighting the synthetic versatility of triazole-containing compounds. Such transformations could pave the way for synthesizing novel organic molecules with potential applications in drug development and material science (Kurasawa et al., 1988).

Molecular Structure and Tautomerism

The study of Schiff bases, including those related to triazoles, has provided insights into intramolecular hydrogen bonding and tautomerism, fundamental aspects that can influence the chemical behavior and reactivity of these compounds. Such knowledge is crucial for designing molecules with specific properties for applications in catalysis, sensors, or pharmaceuticals (Nazır et al., 2000).

Application in Polymerization and Materials Science

Liang et al. (2012) reported the synthesis of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, showcasing their application in the ring-opening polymerization of cyclic esters. This research underscores the role of triazole and related compounds in developing new materials, particularly in the polymer industry, where these catalysts can be used to produce polymers with unique properties (Liang et al., 2012).

Renewable Building Blocks for Polybenzoxazine

Investigations into sustainable alternatives for polybenzoxazine synthesis highlight the potential of using renewable phenolic compounds, demonstrating the broader applicability of triazole derivatives in creating eco-friendly materials. Such research points towards the development of new materials from renewable resources, aligning with the goals of green chemistry and sustainability (Trejo-Machin et al., 2017).

特性

IUPAC Name |

(E)-1-[3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c1-13-4-2-3-5-17(13)25-6-7-26-18-14(8-15(19)9-16(18)20)10-23-24-11-21-22-12-24/h2-5,8-12H,6-7H2,1H3/b23-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZYYSLDFUKJPP-AUEPDCJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

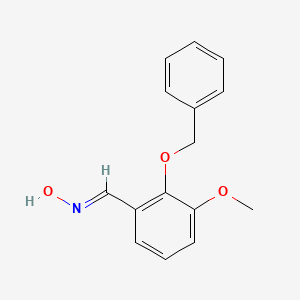

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

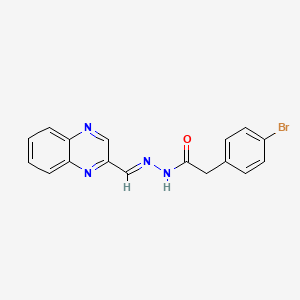

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

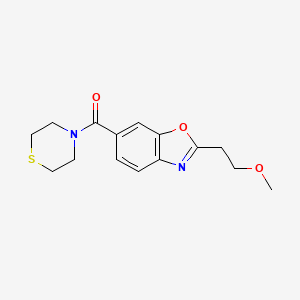

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)